molecular formula C7H13ClO2 B8280647 5-Chloro-2,2-dimethylpentanoic acid

5-Chloro-2,2-dimethylpentanoic acid

Cat. No.: B8280647
M. Wt: 164.63 g/mol
InChI Key: QAZIIRDSXYZNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,2-dimethylpentanoic acid (Molecular Formula: C7H13ClO2, Molecular Weight: 164.63 g/mol) is a chlorinated valeric acid derivative that serves as a critical building block in organic and pharmaceutical synthesis . Its structure, featuring a chlorine atom and two methyl groups on the carbon backbone, imparts specific reactivity valuable for constructing complex molecules . This compound is primarily recognized as a key chemical intermediate in the research and development of Gemfibrozil, a medication used to treat hyperlipidemia . Researchers employ it in various synthetic routes, including asymmetric synthesis using chiral auxiliaries like oxazolidinone-based intermediates and strong bases such as LiHMDS in THF . Handling requires strict safety protocols: use personal protective equipment (PPE) and work in a fume hood to avoid inhalation or skin contact . For storage, maintain in airtight amber glass vials under an inert atmosphere (argon/nitrogen) at 2–8°C with desiccants to prevent moisture absorption and degradation . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

5-chloro-2,2-dimethylpentanoic acid

InChI

InChI=1S/C7H13ClO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10)

InChI Key

QAZIIRDSXYZNAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Chloro-2,2-dimethylpentanoic acid
  • Molecular Formula : C₇H₁₃ClO₂
  • Molecular Weight : 164.62 g/mol (free acid); 220.74 g/mol (isobutyl ester)
  • CAS Number : 109232-37-3 (isobutyl ester)

Physical Properties :

  • Density : 0.979 g/cm³ (isobutyl ester)
  • Boiling Point : 266.4°C (isobutyl ester)
  • Vapor Pressure : 0.00864 mmHg at 25°C (isobutyl ester)

Applications: A key intermediate in synthesizing Gemfibrozil, a lipid-regulating drug. Its ester derivatives (e.g., isobutyl 5-chloro-2,2-dimethylpentanoate) are used in alkylation steps to ensure high-purity drug products .

Comparison with Structurally Related Compounds

2.1 Halogen-Substituted Esters and Ketones
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound (free acid) C₇H₁₃ClO₂ 164.62 Carboxylic acid, chloro, dimethyl High steric hindrance; used in pharmaceutical synthesis
Isobutyl 5-chloro-2,2-dimethylpentanoate C₁₁H₂₁ClO₂ 220.74 Ester, chloro, dimethyl Volatile intermediate (bp 266.4°C); improves reaction yields
Ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate C₉H₁₅ClO₃ 206.67 Ester, chloro, ketone, dimethyl Ketone group enhances reactivity in nucleophilic additions
5-Chloro-2-pentanone C₅H₉ClO 120.58 Ketone, chloro Used in Fischer indole synthesis (e.g., Panobinostat intermediate)

Key Observations :

  • Chlorine vs. Bromine: Brominated analogs (e.g., ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate) exhibit higher reactivity in nucleophilic substitutions due to weaker C-Br bonds compared to C-Cl .
  • Ester vs. Acid: Ester derivatives (e.g., isobutyl 5-chloro-2,2-dimethylpentanoate) are more volatile and less polar than the free acid, facilitating purification in synthetic workflows .
  • Ketone Functionality: The 4-oxo group in ethyl 5-chloro-2,2-dimethyl-4-oxopentanoate enables keto-enol tautomerism, broadening its utility in condensation reactions .
2.2 Conjugated and Hydroxylated Derivatives
Compound Name Molecular Formula Functional Groups Key Properties/Applications
5-Chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienoic acid C₁₃H₁₀ClNO₂ Conjugated diene, cyano, chloro Electron-withdrawing groups increase acidity; potential for Diels-Alder reactions
5-Chloro-2,4-dihydroxypentanoic acid C₅H₉ClO₄ Dihydroxy, chloro Found in fungal metabolites; stereochemistry resolved via NMR

Key Observations :

  • Conjugated Systems: The diene and cyano groups in 5-chloro-2-cyano-penta-2,4-dienoic acid enhance electrophilicity, making it reactive in cycloadditions .
  • Hydroxyl Groups: 5-Chloro-2,4-dihydroxypentanoic acid exhibits higher water solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs, influencing its biological activity .

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-2,2-dimethylpentanoic acid in laboratory settings?

  • Methodological Answer: A key approach involves asymmetric synthesis using chiral auxiliaries. For example, oxazolidinone-based intermediates (e.g., 4(S)-benzyl-3-(3-methylbutyryl)oxazolidin-2-one) can be condensed with halogenated propenyl chlorides using strong bases like LiHMDS in THF. Subsequent hydrolysis with LiOH yields chiral pentanoic acid derivatives . Adjusting substituents (e.g., isopropyl groups) and reaction stoichiometry can tailor the synthesis for this compound.

Q. What purification techniques are recommended to achieve high enantiomeric purity?

  • Methodological Answer: Chiral resolution using cinchonidine or similar alkaloids in the presence of triethylamine (TEA) is effective for separating enantiomers. Complementary techniques include preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate >99% enantiomeric excess. Solvent systems like THF/water mixtures are optimized for crystallization .

Q. How can researchers confirm structural identity and purity post-synthesis?

  • Methodological Answer: Combine NMR (e.g., 1^1H and 13^13C) to verify substituent positions and stereochemistry. For example, the dimethyl groups at C2 should show distinct singlet peaks in 1^1H NMR. HPLC-MS (e.g., using C18 columns with acetonitrile/water gradients) confirms purity and molecular ion consistency (e.g., [M+H]+^+ or [M-H]^-). Compare fragmentation patterns with reference standards to validate structural integrity .

Q. What safety protocols are critical during handling?

  • Methodological Answer: Use PPE (nitrile gloves, chemical-resistant lab coats) and work in a fume hood to avoid inhalation. Chlorinated compounds may release toxic fumes upon decomposition. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Store in airtight containers at 0–6°C to prevent degradation .

Q. What storage conditions optimize stability?

  • Methodological Answer: Store in amber glass vials under inert gas (argon/nitrogen) at 2–8°C. Desiccants (e.g., silica gel) prevent moisture absorption. Avoid prolonged exposure to light, which may catalyze dechlorination or oxidation. Regularly monitor stability via TLC or HPLC .

Advanced Research Questions

Q. How can asymmetric synthesis be optimized for higher enantiomeric yield?

  • Methodological Answer: Optimize reaction temperature (−78°C to 0°C) to control stereoselectivity. Screen chiral catalysts (e.g., Evans’ oxazaborolidines) for enhanced enantiomeric excess. Kinetic resolution during crystallization (e.g., using ethanol/water mixtures) can further improve yield. Monitor intermediates via in-situ FTIR to track reaction progress .

Q. How to resolve spectral discrepancies in derivatives (e.g., unexpected NMR shifts)?

  • Methodological Answer: Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of dimethyl groups. If MS data conflicts (e.g., unexpected adducts), employ high-resolution MS (HRMS) or ion mobility spectrometry to distinguish isobaric species. Cross-validate with computational simulations (DFT for NMR chemical shifts) .

Q. What strategies mitigate steric hindrance in nucleophilic substitutions?

  • Methodological Answer: The 2,2-dimethyl group creates steric bulk, reducing reactivity at C5. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Bulky leaving groups (e.g., tosylates) enhance electrophilicity. Alternatively, employ microwave-assisted synthesis to accelerate reactions at higher temperatures without decomposition .

Q. How to assess ecological impact in environmental fate studies?

  • Methodological Answer: Conduct biodegradation assays (OECD 301F) to evaluate microbial breakdown. Use LC-MS/MS to quantify persistence in soil/water matrices. For toxicity, perform Daphnia magna or Aliivibrio fischeri bioassays. Compare with structurally similar chlorinated acids (e.g., 5-chloro-2-hydroxybenzoic acid) to predict bioaccumulation potential .

Q. Can computational methods predict physicochemical properties?

  • Methodological Answer: Molecular dynamics (MD) simulations model solubility in solvents (logP) using force fields like GAFF. DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict pKa and reactivity descriptors (Fukui indices). QSAR models trained on chlorinated carboxylic acids estimate toxicity endpoints (e.g., LD50) .

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